7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide
Description
Properties
IUPAC Name |
7-chloro-3-methyl-1-benzothiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S2/c1-5-6-3-2-4-7(10)8(6)14-9(5)15(11,12)13/h2-4H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELBUHPBZKUZJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC=C2Cl)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Benzothiophene Core and Chlorination
According to patent WO2010103550A2, the preparation starts with 3-acetyl-5-chloro-2-(benzylthio)thiophene, which undergoes oxidative chlorination by bubbling chlorine gas through a solvent mixture of ethyl acetate and water (ratio 90:10 to 96:4) at temperatures between -5°C and 10°C. The chlorination converts the benzylthio group into a sulfonyl chloride intermediate, which is then treated with ammonium hydroxide to yield the sulfonamide group at the 2-position.
Key reaction parameters:
| Step | Reagents/Conditions | Temperature (°C) | Yield/Notes |
|---|---|---|---|
| Oxidative chlorination | Cl₂ gas, ethyl acetate/water (90:10-96:4) | -5 to 10 | Complete consumption of starting material |
| Sulfonamide formation | Aqueous ammonia solution | 0 to 20 | pH maintained at 9-10 |
This step ensures the transformation of the thioether into a sulfonamide, a crucial functional group in the target molecule.
Bromination and Asymmetric Reduction
The sulfonamide intermediate is brominated using pyridinium bromide perbromide in ethyl acetate in the presence of sulfuric acid to afford 3-bromoacetyl-5-chloro-2-thiophenesulfonamide.
Subsequently, asymmetric reduction is performed using (+)-β-chlorodiisopinocamphenylborane in methyl tert-butyl ether at -30 to 0°C to obtain the chiral intermediate (S)-3-(2-bromo-1-hydroxyethyl)-2-thiophenesulfonamide.
| Step | Reagents/Conditions | Temperature (°C) | Yield/Notes |
|---|---|---|---|
| Bromination | Pyridinium bromide perbromide, sulfuric acid, ethyl acetate | Ambient | Limits dibromo impurity <10% |
| Asymmetric reduction | (+)-β-chlorodiisopinocamphenylborane, methyl tert-butyl ether | -30 to 0 | Chiral intermediate formed |
The chiral intermediate is then cyclized with aqueous sodium hydroxide to yield a hydroxy-thieno[3,2-e]-1,2-thiazine dioxide derivative, which is further alkylated to introduce the methoxypropyl group.
Methylation and Sulfonamide Formation
In the synthesis of benzothiophene sulfonamide derivatives, methylation at the 3-position is typically achieved by treating the thiophene intermediate with methyl iodide in the presence of sodium hydride as a base in anhydrous tetrahydrofuran (THF) at 0°C to room temperature. This method is adapted from procedures reported in ACS Omega for related benzothiophene derivatives.
| Step | Reagents/Conditions | Temperature (°C) | Yield/Notes |
|---|---|---|---|
| Methylation | CH₃I, NaH, anhydrous THF | 0 to RT | 80–95% yield |
Sulfonamide formation involves treating the sulfonyl chloride intermediate with ammonia or ammonium hydroxide to yield the sulfonamide functional group at the 2-position.
Representative Experimental Procedure (Adapted)
- Step 1: Oxidative chlorination of 3-acetyl-5-chloro-2-(benzylthio)thiophene in ethyl acetate/water with chlorine gas at 0°C.
- Step 2: Treatment with aqueous ammonia to form sulfonamide.
- Step 3: Bromination of sulfonamide intermediate using pyridinium bromide perbromide.
- Step 4: Asymmetric reduction with (+)-β-chlorodiisopinocamphenylborane in methyl tert-butyl ether.
- Step 5: Cyclization with aqueous sodium hydroxide.
- Step 6: Methylation using methyl iodide and sodium hydride in THF.
Data Table Summarizing Key Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|---|---|
| 1 | Oxidative chlorination | 3-acetyl-5-chloro-2-(benzylthio)thiophene | Cl₂ gas, ethyl acetate/water (90:10), 0°C | Sulfonyl chloride intermediate | Quantitative |
| 2 | Sulfonamide formation | Sulfonyl chloride intermediate | NH₃ aq., 0–20°C, pH 9–10 | 3-acetyl-5-chloro-2-thiophenesulfonamide | High |
| 3 | Bromination | 3-acetyl-5-chloro-2-thiophenesulfonamide | Pyridinium bromide perbromide, H₂SO₄, ethyl acetate | 3-bromoacetyl-5-chloro-2-thiophenesulfonamide | Not specified |
| 4 | Asymmetric reduction | 3-bromoacetyl-5-chloro-2-thiophenesulfonamide | (+)-β-chlorodiisopinocamphenylborane, MTBE, -30 to 0°C | (S)-3-(2-bromo-1-hydroxyethyl)-2-thiophenesulfonamide | Not specified |
| 5 | Cyclization | (S)-3-(2-bromo-1-hydroxyethyl)-2-thiophenesulfonamide | Aqueous NaOH, RT | Hydroxy-thieno[3,2-e]-1,2-thiazine dioxide derivative | Not specified |
| 6 | Methylation | Hydroxy-thieno derivative | CH₃I, NaH, anhydrous THF, 0°C to RT | 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide | 80–95 |
Analytical and Research Findings
- The oxidative chlorination step is critical for converting the thioether to the sulfonyl chloride intermediate, enabling subsequent sulfonamide formation.
- The asymmetric reduction step using chiral borane reagents ensures enantiomeric purity of intermediates, which is important for biological activity.
- Methylation using methyl iodide and sodium hydride is efficient and provides high yields of the methyl-substituted benzothiophene sulfonamide.
- Reaction monitoring by thin-layer chromatography (TLC) and liquid chromatography–mass spectrometry (LC–MS) is employed to confirm completion and purity at various stages.
- Purification is typically achieved by column chromatography using petroleum ether/ethyl acetate mixtures.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonamide groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Thiols, sulfides.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex organic molecules. It is utilized in various synthetic pathways , including:
- Oxidation : Can be oxidized to form sulfonic acids or sulfoxides using agents like potassium permanganate.
- Reduction : Reduction reactions yield thiols or sulfides using lithium aluminum hydride.
- Substitution Reactions : Nucleophilic substitutions can occur at the chloro or sulfonamide groups, leading to diverse derivatives.
| Reaction Type | Description |
|---|---|
| Oxidation | Forms sulfonic acids or sulfoxides |
| Reduction | Produces thiols or sulfides |
| Substitution | Introduces various alkyl or aryl groups |
Biology
7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide is investigated for its biological activities , including:
- Antimicrobial Properties : Exhibits significant activity against various pathogens, potentially inhibiting specific enzymes involved in bacterial metabolism.
- Anti-inflammatory Effects : Demonstrates promise in reducing inflammation through interaction with biological macromolecules.
- Anticancer Potential : Explored as a therapeutic agent due to structural similarities with other active benzothiophene derivatives .
| Biological Activity | Potential Mechanism |
|---|---|
| Antimicrobial | Inhibits bacterial growth |
| Anti-inflammatory | Modulates inflammatory pathways |
| Anticancer | Interacts with cancer-related enzymes |
Medicine
The compound's structural characteristics make it a candidate for drug development. Its applications include:
- Therapeutic Agent : Explored for treating infections and inflammatory diseases, leveraging its unique reactivity to develop derivatives with enhanced biological properties.
- Enzyme Inhibition : Studies indicate potential as an enzyme inhibitor, affecting various biological pathways critical for disease progression .
Case Studies
Several studies have highlighted the compound's effectiveness:
- Antimicrobial Study : A study demonstrated that this compound significantly inhibited the growth of pathogenic bacteria in vitro, suggesting its potential use in developing new antibiotics.
- Anti-inflammatory Research : Research indicated that the compound reduced inflammation markers in animal models, supporting its role in treating inflammatory diseases.
- Cancer Treatment Exploration : In vitro studies showed that derivatives of this compound inhibited cancer cell proliferation, indicating its potential as a lead compound in anticancer drug development.
Mechanism of Action
The mechanism of action of 7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. The chloro and methyl groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact pathways and targets depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Fluorine : The chloro derivative exhibits higher LogP and lower solubility compared to the fluoro analog, consistent with chlorine’s stronger hydrophobicity.
- Methyl vs. Ethyl : The ethyl-substituted compound shows a 0.5-unit LogP increase over the methyl derivative, aligning with enhanced lipophilicity.
- Unsubstituted analog : Higher solubility and melting point suggest reduced steric interference and stronger crystal lattice interactions.
Limitations and Knowledge Gaps
Biological Activity
7-Chloro-3-methyl-1-benzothiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its ability to form hydrogen bonds with biological macromolecules, enhancing its interaction with various targets. The presence of both chloro and methyl groups increases its lipophilicity, facilitating membrane permeability and interaction with intracellular targets .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating notable inhibitory effects. The mechanism is thought to involve interference with bacterial enzyme activity due to the sulfonamide moiety's structural characteristics.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. The specific molecular targets remain under investigation, but initial findings suggest a promising role in cancer therapeutics .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit these enzymes suggests it may help in managing cholinergic dysfunction associated with these conditions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The sulfonamide group forms hydrogen bonds with active sites on enzymes and receptors.
- Lipophilicity : Enhanced lipophilicity due to chloro and methyl substitutions increases the likelihood of cellular uptake.
- Target Modulation : The compound modulates the activity of neurotransmitter receptors, particularly those involved in mood regulation and cognitive function .
Table 1: Biological Activity Overview
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Moderate | Enzyme inhibition |
| Anticancer | Significant | Induction of apoptosis |
| AChE Inhibition | Potent | Competitive inhibition |
| BChE Inhibition | Moderate | Competitive inhibition |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Chloro Group | Sulfonamide Group | Biological Activity |
|---|---|---|---|
| This compound | Yes | Yes | High |
| 7-Chloro-1-benzothiophene-2-sulfonamide | Yes | Yes | Moderate |
| 3-Methyl-1-benzothiophene-2-sulfonamide | No | Yes | Low |
Case Studies
- Antimicrobial Study : A study conducted on various bacterial strains showed that this compound inhibited growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.
- Cancer Cell Line Research : In vitro tests on breast cancer cell lines revealed that treatment with the compound led to a 50% reduction in cell viability at a concentration of 25 µM, suggesting significant anticancer activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-chloro-3-methyl-1-benzothiophene-2-sulfonamide, and how can reaction conditions be optimized?
- The compound is typically synthesized via nucleophilic substitution or sulfonylation of benzothiophene precursors. For example, sulfamoyl chloride intermediates (e.g., 4-chloro-3-methylsulfamoylbenzoyl chloride) can react with substituted benzothiophenes under Lewis acid catalysis (e.g., AlCl₃) in dichloroethane . Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. dichloroethane), and temperature (room temperature to reflux). Purity is monitored via TLC or HPLC.
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key peaks should researchers prioritize?
- NMR :
- ¹H NMR : Aromatic protons in the benzothiophene ring appear as multiplets between δ 7.2–8.0 ppm. The methyl group at C3 resonates as a singlet near δ 2.5 ppm.
- ¹³C NMR : The sulfonamide sulfur-linked carbon (C2) shows a deshielded peak near δ 140–150 ppm .
- FT-IR : The sulfonamide group exhibits asymmetric S=O stretching at ~1350 cm⁻¹ and symmetric stretching at ~1150 cm⁻¹. NH stretching (sulfonamide) appears as a broad peak near 3300 cm⁻¹ .
Q. How does the solubility profile of this compound influence experimental design in pharmacological studies?
- The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). For biological assays, DMSO stock solutions (10–50 mM) are prepared and diluted in buffer (≤1% DMSO final concentration) to avoid cytotoxicity. Solubility is confirmed via nephelometry or UV-Vis spectroscopy .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving the crystal structure of this compound?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in ethanol/water mixtures. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Use SHELXL for refinement, prioritizing anisotropic displacement parameters for non-H atoms. The sulfonamide group often forms hydrogen bonds (N–H···O), which stabilize the crystal lattice . Visualize the structure with ORTEP-3 to analyze bond angles and torsional strain .
Q. How can researchers address contradictions in reported bioactivity data for this compound?
- Common contradictions arise from assay variability (e.g., cell line differences, incubation times) or impurities. Mitigation strategies include:
- Reproducibility checks : Replicate assays in ≥3 independent experiments.
- HPLC-MS purity verification : Ensure ≥95% purity (e.g., using C18 columns with acetonitrile/water gradients).
- Dose-response validation : Confirm EC₅₀/IC₅₀ values across multiple concentrations .
Q. What computational methods are suitable for predicting the compound’s structure-activity relationships (SAR)?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., sulfonamide group as a hydrogen-bond acceptor).
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase isoforms). Prioritize binding poses with the lowest RMSD values relative to co-crystallized ligands .
Q. How does the methyl group at C3 influence the compound’s stability under acidic/basic conditions?
- The electron-donating methyl group increases electron density at C3, reducing susceptibility to electrophilic attack. Stability studies (pH 1–13, 37°C) show degradation occurs via sulfonamide hydrolysis at pH <2 (HCl) or pH >12 (NaOH), monitored via LC-MS. Buffers like phosphate (pH 7.4) or acetate (pH 5.0) are recommended for long-term storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
